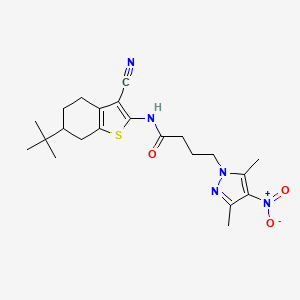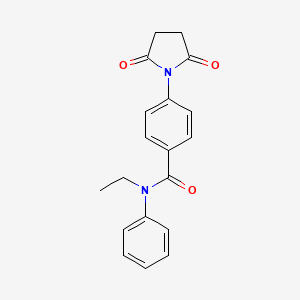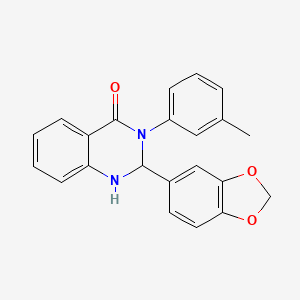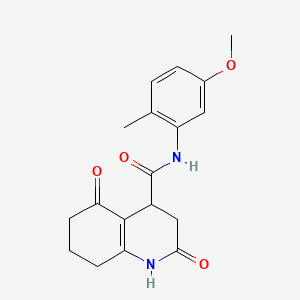
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride
Overview
Description
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It is a potent μ-opioid receptor agonist and has been found to be effective in treating moderate to severe pain.
Mechanism of Action
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride is a potent μ-opioid receptor agonist. It binds to the μ-opioid receptor and activates it, resulting in the inhibition of pain signals. This mechanism of action is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride are similar to those of other opioids. It can cause respiratory depression, sedation, and euphoria. It can also lead to the development of tolerance and dependence with long-term use.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride has several advantages for lab experiments. It is a potent μ-opioid receptor agonist and can be used to study the effects of opioids on the body. Additionally, it has been extensively studied and its mechanism of action is well understood. However, its use in lab experiments is limited by its potential for abuse and dependence.
Future Directions
There are several future directions for the study of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride. One direction is the development of new opioid analgesics that are less addictive and have fewer side effects. Another direction is the study of the effects of opioids on different populations, such as the elderly and children. Finally, the use of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride in the treatment of opioid addiction and withdrawal symptoms should be further explored.
Scientific Research Applications
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-phenylethanamine hydrochloride has been extensively studied for its analgesic properties. It has been found to be effective in treating moderate to severe pain and has been used in clinical settings for this purpose. Additionally, it has been studied for its potential use in treating opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-4-22-18-16(19)10-14(11-17(18)21-3)12-20-13(2)15-8-6-5-7-9-15;/h5-11,13,20H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUONEDDUVMPFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(C)C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)





![{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4227107.png)

![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)